Bienvenue dans la boutique en ligne BenchChem!

Asp-phe-asp-met-leu-arg-cys-met-leu-gly-arg-val-tyr-arg-pro-cys-trp-gln-val

MCH receptor pharmacology radioligand binding GPCR agonist potency

This is the definitive mammalian Melanin-Concentrating Hormone (MCH) peptide, 100% sequence-identical across human, mouse, and rat. Unlike salmon MCH, it provides full dual-receptor activation (MCH1R IC50 0.3 nM; MCH2R IC50 1.5 nM) with functional EC50 values of 3.9 nM and 0.1 nM. Essential for cross-species feeding studies, MCH2R pharmacological isolation, and as the authentic reference standard for radioligand validation and analog development. Lyophilized, stabilized by Cys7-Cys16 disulfide bridge.

Molecular Formula C89H139N27O24S4
Molecular Weight 2099.5 g/mol
CAS No. 128315-56-0
Cat. No. B143576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsp-phe-asp-met-leu-arg-cys-met-leu-gly-arg-val-tyr-arg-pro-cys-trp-gln-val
CAS128315-56-0
Synonyms(6S,7E,9S,10Z,12S,13Z,15S,16Z,18S,19Z,21S)-1,21-diamino-18-benzyl-6-((Z)-(((1E,3R,8R,9Z,11S,12Z,14S,15Z,18Z,20S,21Z,23S,24Z,26S,27Z,29S,34aS)-3-((Z)-(((S,Z)-1-(((S,Z)-1-(((S)-1-carboxy-2-methylpropyl)imino)-1,5-dihydroxy-5-iminopentan-2-yl)imino)-1-h
Molecular FormulaC89H139N27O24S4
Molecular Weight2099.5 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC5=CC=C(C=C5)O)C(C)C)CCCNC(=N)N
InChIInChI=1S/C89H139N27O24S4/c1-43(2)67-82(135)101-40-64(119)102-53(18-12-30-97-87(91)92)74(127)113-68(44(3)4)83(136)109-59(36-47-22-24-49(118)25-23-47)77(130)107-58(20-14-32-99-89(95)96)85(138)116-33-15-21-63(116)81(134)111-62(80(133)108-60(37-48-39-100-52-17-11-10-16-50(48)52)78(131)104-55(26-27-65(120)121)75(128)114-69(45(5)6)86(139)140)42-144-143-41-61(79(132)105-57(29-35-142-9)76(129)112-67)110-72(125)54(19-13-31-98-88(93)94)103-73(126)56(28-34-141-8)106-84(137)70(46(7)117)115-71(124)51(90)38-66(122)123/h10-11,16-17,22-25,39,43-46,51,53-63,67-70,100,117-118H,12-15,18-21,26-38,40-42,90H2,1-9H3,(H,101,135)(H,102,119)(H,103,126)(H,104,131)(H,105,132)(H,106,137)(H,107,130)(H,108,133)(H,109,136)(H,110,125)(H,111,134)(H,112,129)(H,113,127)(H,114,128)(H,115,124)(H,120,121)(H,122,123)(H,139,140)(H4,91,92,97)(H4,93,94,98)(H4,95,96,99)
InChIKeyORRDHOMWDPJSNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MCH (Human, Mouse, Rat) CAS 128315-56-0: Core Identity and Receptor Pharmacology for Procurement Specification


Melanin-Concentrating Hormone (MCH) (human, mouse, rat), CAS 128315-56-0, is a cyclic 19-amino-acid neuropeptide with the sequence DFDMLRCMLGRVYRPCWQV stabilized by an intramolecular disulfide bridge between Cys7 and Cys16 . This mature peptide is 100% sequence-identical across human, mouse, and rat, making it the universal mammalian MCH ligand for cross-species studies [1]. It functions as a potent endogenous agonist at both MCH receptor subtypes (MCH1R/SLC-1 and MCH2R/SLT), coupling primarily through Gq-mediated intracellular calcium mobilization . Unlike species-divergent analogs such as salmon MCH, which bears only ~75% sequence identity and differs at six amino acid positions, the mammalian MCH peptide is the pharmacologically definitive agonist for both receptor subtypes in rodent and human models [1][2].

Why Salmon MCH or Fragment Analogs Cannot Substitute for Mammalian MCH (CAS 128315-56-0): Receptor Subtype Divergence


Although both mammalian MCH and salmon MCH are cyclic 19-amino-acid peptides that bind MCH receptors, their pharmacological profiles diverge critically at MCH-R2. Salmon MCH (DTMRCMVGRVYRPCWEV; disulfide Cys5–Cys14) differs from mammalian MCH at six amino acid positions, and this divergence translates into a ~10-fold reduction in potency at the human MCH-R2 receptor in both radioligand binding and intracellular signaling assays, while potencies at MCH-R1 remain roughly comparable [1]. Similarly, the natural extended peptide NEI-MCH (pro-MCH131–165) shows 5-fold lower receptor affinity and 2-fold lower cAMP potency than mature MCH, despite exhibiting greater in vivo feeding potency due to proteolytic resistance [2]. Fragment analogs such as MCH5–15 and MCH5–14 lose up to 100- to 1000-fold potency in biological assays [3]. These data demonstrate that receptor subtype selectivity, functional efficacy, and metabolic stability are exquisitely dependent on the intact, correctly folded MCH sequence, making generic interchange scientifically unsound.

Quantitative Differentiation Evidence: Mammalian MCH (CAS 128315-56-0) Versus Closest Analogs


Subnanomolar Binding Affinity at Both MCH Receptor Subtypes Establishes Mammalian MCH as the Gold-Standard Endogenous Agonist

Mammalian MCH (human, mouse, rat) demonstrates subnanomolar binding affinity at MCH1R (IC50 = 0.3 nM) and low-nanomolar affinity at MCH2R (IC50 = 1.5 nM) in radioligand binding assays using CHO cells stably expressing human recombinant receptors [1]. In contrast, salmon MCH exhibits an IC50 approximately one order of magnitude higher than mammalian MCH at MCH-R2, while its MCH-R1 affinity is relatively similar [2]. The synthetic MCH1R-selective analog [Ala17]-MCH shows Ki values of 0.16 nM (MCH1R) versus 34 nM (MCH2R), representing a ~213-fold selectivity window, which limits its utility as a dual-receptor probe .

MCH receptor pharmacology radioligand binding GPCR agonist potency

Functional Calcium Mobilization EC50 at MCH-R2 Is 39-Fold More Potent Than at MCH-R1, Defining a Distinct Signaling Signature

In functional assays monitoring intracellular calcium mobilization via FLIPR in CHO cells expressing human MCH receptors, mammalian MCH activates MCH-1R with an EC50 of 3.9 nM and MCH-2R with an EC50 of 0.1 nM, representing a 39-fold greater functional potency at MCH-2R [1]. By comparison, the MCH1R-selective analog [Ala17]-MCH exhibits EC50 values of 17 nM (MCH1R) and 54 nM (MCH2R) in HEK293 cells, showing markedly weaker absolute potency and a reversed selectivity profile . This functional signature is unique to the native mammalian sequence and cannot be replicated by species-divergent or fragment analogs.

Functional GPCR assay calcium mobilization FLIPR MCH receptor signaling

Mammalian MCH Elicits Dose-Dependent In Vivo Feeding Stimulation with Quantified Efficacy: 462% of Control at 15 µg ICV

Intracerebroventricular (i.c.v.) administration of mammalian MCH in rats produces a robust, dose-dependent stimulation of food intake. At 2 hours post-injection, MCH increased food consumption to 325 ± 7% of control at the 1.5 µg dose (P < 0.05) and to 462 ± 30% of control at the 15 µg dose (P < 0.005) [1]. Chronic twice-daily i.c.v. injection of 5 µg MCH produced a 197 ± 9% increase in 2-hour food intake sustained over the first 5 days [1]. In contrast, salmon MCH was shown to be less efficacious than rat/human MCH in stimulating insulin release in insulin-producing cell lines [2], and NEI-MCH, despite greater in vivo feeding potency due to proteolytic resistance, exhibits 5-fold lower receptor binding affinity and 2-fold lower cAMP potency at MCH1R [3].

Orexigenic peptide intracerebroventricular injection food intake in vivo pharmacology

Brain Extract Metabolic Half-Life of 34.8 Minutes Defines the Native Clearance Baseline for CNS Stability Studies

Kinetics of peptide degradation using rat brain membrane homogenates reveal a half-life (t½) of 34.8 minutes for native MCH, compared with 78.5 minutes for the precursor-derived peptide NEI-MCH, representing a 2.3-fold difference in proteolytic stability [1]. Native MCH is highly susceptible to degradation by aminopeptidase M and endopeptidase 24.11, whereas NEI-MCH is fully resistant to both proteases [1]. This differential stability profile means that experiments with prolonged incubation times or in vivo administration paradigms will yield divergent results depending on which peptide is selected, independent of receptor-level pharmacology.

Peptide stability proteolytic degradation brain homogenate half-life

100% Cross-Species Sequence Identity Across Human, Mouse, and Rat Ensures Translational Data Reproducibility

The mature 19-amino-acid MCH peptide (DFDMLRCMLGRVYRPCWQV) is 100% sequence-identical across human, mouse, and rat species, a finding confirmed by cDNA cloning and sequencing of the MCH precursor from all three species [1][2]. In contrast, salmon MCH (DTMRCMVGRVYRPCWEV) differs at six amino acid positions (residues 2, 4, 7, 8, 17, and 19 by mammalian numbering), yielding only ~68–75% sequence identity with mammalian MCH [3]. The MCH1R-selective analog [Ala17]-MCH introduces a single Trp→Ala substitution at position 17 that shifts selectivity ~213-fold toward MCH1R . This absolute cross-species conservation ensures that experimental data generated with mammalian MCH in rodent models can be directly translated to human receptor pharmacology without the confounding variable of ligand sequence divergence.

Sequence conservation cross-species pharmacology translational research peptide identity

High-Purity (>99.8%) Synthetic Peptide with Defined Disulfide Topology Provides Lot-to-Lot Reproducibility for Receptor Pharmacology

Commercially available mammalian MCH (CAS 128315-56-0) is supplied with HPLC-verified purity specifications ranging from ≥95% to 99.84% depending on vendor, with the TFA salt form achieving the highest documented purity of 99.84% [1]. The defined Cys7–Cys16 disulfide bridge topology is analytically confirmed and is essential for biological activity—reduced or incorrectly folded MCH loses receptor binding affinity [2]. In contrast, salmon MCH (CAS 87218-84-6) and [Ala17]-MCH (CAS 359784-84-2) are produced in smaller batches with more variable purity specifications . The availability of mammalian MCH from multiple major suppliers (R&D Systems, Tocris, MedChemExpress, Ace Therapeutics) ensures competitive sourcing with documented Certificate of Analysis traceability.

Peptide quality control HPLC purity disulfide bond integrity procurement specification

Validated Research Applications for Mammalian MCH (CAS 128315-56-0): Where the Evidence Supports Prioritized Use


Dual MCH1R/MCH2R Pharmacological Profiling and Receptor Deconvolution Studies

Investigators dissecting the distinct contributions of MCH1R versus MCH2R to feeding behavior, energy homeostasis, or cortical function should employ mammalian MCH as the reference full agonist. With IC50 values of 0.3 nM (MCH1R) and 1.5 nM (MCH2R) and functional EC50 values of 3.9 nM (MCH1R) and 0.1 nM (MCH2R), this peptide provides the endogenous dual-receptor activation baseline [1]. Pairing mammalian MCH with receptor-subtype-selective antagonists such as SNAP-7941 (MCH1R-selective, Ki = 15 nM [2]) enables pharmacological isolation of MCH2R-mediated responses, an experimental design that is confounded when using salmon MCH due to its ~10-fold weaker MCH2R potency [1].

In Vivo Orexigenic Feeding Studies Requiring Translationally Valid Ligand

For acute or chronic i.c.v. administration studies quantifying food intake stimulation, mammalian MCH provides a well-characterized dose-response relationship: 325 ± 7% of control at 1.5 µg and 462 ± 30% at 15 µg (2-hour intake) [3]. This defined efficacy curve enables power calculations for experimental design and provides a benchmark for evaluating MCH receptor antagonists or genetic interventions. The 100% sequence identity of mammalian MCH across human, mouse, and rat ensures that feeding data generated in rodent models are directly relevant to human MCH receptor pharmacology [4].

Peptide Stability and Proteolytic Degradation Baseline Studies

Native mammalian MCH, with its brain-extract half-life of 34.8 minutes and defined susceptibility to aminopeptidase M and endopeptidase 24.11 [5], serves as the authentic reference standard for evaluating stabilized MCH analogs, PEGylated formulations, or peptidomimetic agonists. Its 2.3-fold shorter half-life relative to NEI-MCH establishes a quantifiable stability gap that analog development programs must bridge, while its well-characterized cleavage pattern provides specific degradation hotspots for rational medicinal chemistry design [5].

MCH Receptor Radioligand Binding Assay Validation and Quality Control

Mammalian MCH is the native ligand against which radiolabeled analogs such as [125I]-[Phe13,Tyr19]-MCH are validated. Its high purity (up to 99.84% by HPLC [6]) and structurally verified Cys7–Cys16 disulfide topology make it the ideal unlabeled competitor for establishing non-specific binding, determining Kd values, and performing routine quality control of MCH receptor-expressing cell membrane preparations. Use of salmon MCH or fragment analogs for these purposes would introduce systematic errors in affinity determinations due to their divergent receptor subtype profiles [1].

Quote Request

Request a Quote for Asp-phe-asp-met-leu-arg-cys-met-leu-gly-arg-val-tyr-arg-pro-cys-trp-gln-val

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.